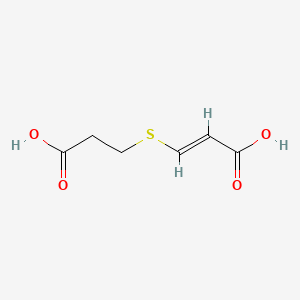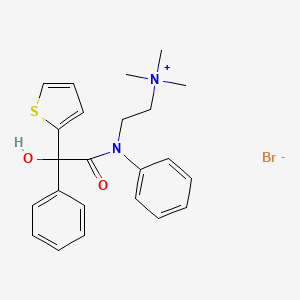
Dibutylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylarsinic acid is an organoarsenic compound with the chemical formula C8H19AsO2 It is a derivative of arsenic acid where two of the hydrogen atoms are replaced by butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutylarsinic acid can be synthesized through the reaction of arsenic trioxide with butyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
As2O3+4C4H9OH→2C8H19AsO2+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to ensure high purity for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert it back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Dibutylarsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its toxicity and environmental impact are conducted to understand its effects on living organisms.
Medicine: Research on its potential therapeutic uses and its role in drug development.
Industry: It is used in the production of certain pesticides and herbicides.
Mécanisme D'action
The mechanism of action of dibutylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction can result in toxic effects, making it important to study its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylarsinic acid
- Monomethylarsonic acid
- Arsenobetaine
- Arsenocholine
Uniqueness
Dibutylarsinic acid is unique due to its specific structure with two butyl groups, which influences its chemical properties and reactivity. Compared to other organoarsenic compounds, it may exhibit different levels of toxicity and environmental behavior, making it a compound of interest for various studies.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its safe and effective use. Further research into its properties and behavior will continue to uncover its potential benefits and risks.
Propriétés
Numéro CAS |
2850-61-5 |
|---|---|
Formule moléculaire |
C8H19AsO2 |
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
dibutylarsinic acid |
InChI |
InChI=1S/C8H19AsO2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
Clé InChI |
YNNYNTYYNRKDCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As](=O)(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)





![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)
